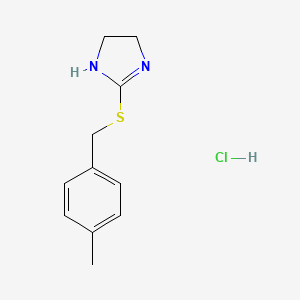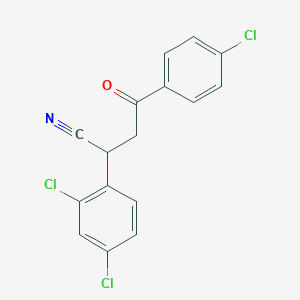
(2-Ethoxyphenyl)(2-(4-(Trifluormethyl)phenyl)morpholino)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a chemical compound with a distinctive structure that encompasses a morpholine ring bonded to both ethoxyphenyl and trifluoromethylphenyl groups
Wissenschaftliche Forschungsanwendungen
(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone has a wide range of scientific research applications:
Chemistry: : It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: : The compound is used in studies investigating its effects on various biological pathways and cellular processes.
Medicine: : Research focuses on its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral properties.
Industry: : The compound is explored for use in the development of new materials, including polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves the following key steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenyl bromide, 4-(trifluoromethyl)aniline, and morpholine.
Reaction Conditions: : A palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, is employed to form the morpholine ring and connect it to the ethoxyphenyl and trifluoromethylphenyl groups. This reaction is carried out under an inert atmosphere, typically using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: : The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to maximize yield and minimize costs. Key considerations include selecting cost-effective starting materials, optimizing reaction conditions to enhance efficiency, and implementing scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: : Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: : Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted derivatives at the morpholine or aromatic rings.
Wirkmechanismus
The mechanism of action of (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Depending on the specific application, it may influence pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Ethoxyphenyl)(2-(4-chlorophenyl)morpholino)methanone
(2-Methoxyphenyl)(2-(4-trifluoromethylphenyl)morpholino)methanone
(2-Ethoxyphenyl)(2-(4-fluorophenyl)morpholino)methanone
Uniqueness
The presence of the trifluoromethyl group in (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone distinguishes it from its analogs, contributing to unique electronic and steric properties. These properties can result in distinct biological activities and reactivity profiles.
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c1-2-26-17-6-4-3-5-16(17)19(25)24-11-12-27-18(13-24)14-7-9-15(10-8-14)20(21,22)23/h3-10,18H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCOPCOTLUSVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-Chloro-4-fluorophenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2573626.png)
![3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2573628.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)
![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)



![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)

![2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2573643.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2573644.png)
